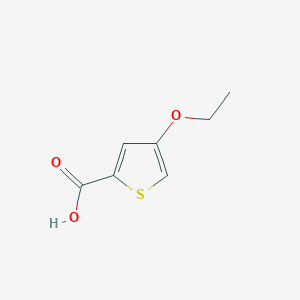

4-Ethoxythiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-2-10-5-3-6(7(8)9)11-4-5/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHALAIAJNMAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CSC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxythiophene 2 Carboxylic Acid

Historical Development of Thiophene-2-carboxylic Acid Synthesis Relevant to 4-Ethoxythiophene-2-carboxylic Acid

The journey to synthesize this compound is deeply rooted in the historical methods developed for its parent compound, thiophene-2-carboxylic acid. Early and fundamental approaches to thiophene (B33073) carboxylation laid the groundwork for more complex, substituted derivatives.

Historically, the synthesis of thiophene-2-carboxylic acids has been achieved through several key reactions. One of the earliest methods involved the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. nist.gov Another classical approach is the carbonation of a 2-thienyl organometallic species, such as 2-thienyllithium (B1198063) or a Grignard reagent, with carbon dioxide. These methods, while effective for the unsubstituted ring, highlighted the challenges of regioselectivity when applied to substituted thiophenes.

The Paal-Knorr synthesis, a reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide, provided a means to construct the thiophene ring itself. While primarily used for alkyl-substituted thiophenes, modifications of this approach have been explored for the synthesis of various derivatives. These foundational methods underscored the need for more controlled and regioselective strategies to introduce substituents at specific positions on the thiophene ring, paving the way for the development of advanced synthetic routes for compounds like this compound.

Advanced Synthetic Routes to this compound

Modern organic synthesis has ushered in an era of advanced methods that offer greater control over the regiochemistry of thiophene functionalization, enabling the efficient production of this compound. These routes often involve the synthesis of an ester precursor, such as ethyl 4-ethoxythiophene-2-carboxylate, followed by hydrolysis to yield the final carboxylic acid.

Chemo- and Regioselective Functionalization Approaches

The primary challenge in synthesizing this compound lies in the precise placement of the ethoxy and carboxylic acid groups. Regioselective functionalization strategies are paramount to achieving this. One plausible approach involves the construction of the thiophene ring with the desired substitution pattern already in place. For instance, variations of the Gewald reaction, a multicomponent reaction that assembles the thiophene ring from a ketone or aldehyde, an α-cyano ester, and elemental sulfur, can be adapted to produce highly substituted thiophenes. pharmaguideline.com

Another powerful strategy is the regioselective lithiation of a pre-functionalized thiophene. For example, a 3-alkoxythiophene can be selectively lithiated at the 2-position, followed by carboxylation with carbon dioxide. While direct ethoxylation of a pre-existing thiophene-2-carboxylic acid is challenging due to the deactivating nature of the carboxyl group, the introduction of the ethoxy group at the 4-position of a suitable thiophene precursor is a viable strategy.

A key intermediate, ethyl 4-ethoxythiophene-2-carboxylate, can be synthesized through various routes. One such method could involve the cyclization of appropriate acyclic precursors. The hydrolysis of this ester to the final carboxylic acid is typically achieved under basic or acidic conditions. ucalgary.ca Basic hydrolysis, or saponification, using reagents like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium, is a common and effective method. ucalgary.ca

Catalytic Methods in this compound Synthesis

Catalytic methods have revolutionized thiophene chemistry, offering milder reaction conditions and improved efficiency. Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in forming C-C and C-heteroatom bonds on the thiophene ring. While direct C-H activation and carboxylation of 4-ethoxythiophene is an attractive but challenging goal, catalytic methods are more commonly employed in the construction of the substituted thiophene ring or in the introduction of the carboxyl group to a pre-functionalized ring.

For instance, a palladium-catalyzed carbonylation of a 4-ethoxy-2-halothiophene could potentially yield the corresponding ester or acid. Furthermore, recent advancements have explored the use of copper-catalyzed reactions for the synthesis of thiophene derivatives. nih.gov These catalytic systems can offer high regioselectivity and functional group tolerance, which are crucial for the synthesis of complex molecules like this compound.

Process Optimization and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful process optimization and scale-up considerations to ensure efficiency, safety, and cost-effectiveness. Key parameters that require optimization include reaction time, temperature, catalyst loading, and solvent selection.

Table 1: Key Parameters for Process Optimization

| Parameter | Considerations for Optimization |

| Reaction Time | Minimizing reaction time reduces operational costs and increases throughput. Monitoring reaction progress using techniques like HPLC can determine the optimal duration. |

| Temperature | Balancing reaction rate with the potential for side reactions and decomposition is crucial. Lowering the temperature can improve selectivity but may require longer reaction times. |

| Catalyst Loading | Reducing the amount of catalyst, especially precious metal catalysts, is a primary goal for cost reduction. Optimization studies aim to find the lowest effective catalyst concentration without compromising yield and reaction time. |

| Solvent Selection | Choosing an appropriate solvent involves considering solubility of reactants and reagents, reaction temperature, and ease of removal. From a green chemistry perspective, the use of safer, more environmentally benign solvents is preferred. |

| Work-up and Purification | Developing efficient extraction and crystallization procedures is vital for obtaining a high-purity product. Minimizing the use of solvents and simplifying the purification process are key considerations for scale-up. |

For the hydrolysis of ethyl 4-ethoxythiophene-2-carboxylate, optimization would focus on the concentration of the base or acid, the reaction temperature, and the method of product isolation to maximize the yield and purity of the carboxylic acid. ucalgary.ca The use of flow chemistry is also a modern approach to scale-up that can offer better control over reaction parameters and improved safety.

Sustainable Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for minimizing the environmental impact of its production. nih.govresearchgate.netnih.gov The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes.

Table 2: Application of Green Chemistry Principles

| Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes that generate minimal waste. |

| Atom Economy | Favoring addition and cyclization reactions over substitution reactions that generate stoichiometric byproducts. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. For example, replacing hazardous solvents with greener alternatives like water or bio-based solvents. researchgate.net |

| Designing Safer Chemicals | The inherent properties of the target molecule are fixed, but the synthetic process can be designed to avoid the formation of toxic impurities. |

| Safer Solvents and Auxiliaries | Minimizing the use of volatile organic compounds (VOCs) and exploring solvent-free reaction conditions. researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. |

| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources. |

| Reduce Derivatives | Avoiding the use of protecting groups to reduce the number of synthetic steps and waste. |

| Catalysis | Utilizing catalytic reagents over stoichiometric reagents to improve efficiency and reduce waste. nih.govresearchgate.net |

| Design for Degradation | While the final product's biodegradability is inherent, the synthesis can be designed to produce biodegradable byproducts. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |

Derivatization and Chemical Transformations of 4 Ethoxythiophene 2 Carboxylic Acid

Modifying the Carboxylic Acid Moiety of 4-Ethoxythiophene-2-carboxylic Acid

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. researchgate.netmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com Various acid catalysts can be employed, including sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com For instance, the general reaction would involve heating a solution of this compound in an alcohol like methanol (B129727) or ethanol (B145695) with a catalytic amount of a strong acid.

More advanced methods for esterification that can be applied, especially when dealing with sensitive substrates, include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rug.nl This method often proceeds under milder conditions. rug.nl

Amidation: The formation of amides from this compound can be achieved through several routes. A direct reaction with an amine is generally difficult and requires high temperatures. libretexts.org A more practical approach involves the initial activation of the carboxylic acid. libretexts.org This can be done by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.gov The resulting highly reactive 4-ethoxythiophene-2-carbonyl chloride can then readily react with a primary or secondary amine to form the corresponding amide.

Alternatively, peptide coupling reagents can be used to facilitate the direct amidation. Reagents such as dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, allowing for its reaction with an amine under milder conditions to form the amide bond. nih.gov More recently, catalytic methods using agents like titanium tetrafluoride (TiF₄) have been developed for the direct amidation of carboxylic acids. youtube.com

| Reagent/Method | Product Type | General Conditions |

| Alcohol, Acid Catalyst | Ester | Heating, excess alcohol |

| DCC, DMAP, Alcohol | Ester | Milder conditions |

| Thionyl Chloride, then Amine | Amide | Two-step process |

| DCC, Amine | Amide | Direct coupling |

| TiF₄, Amine | Amide | Catalytic, refluxing toluene |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. nih.gov The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. nih.gov It is important to note that milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. nih.gov The reduction would yield (4-ethoxythiophen-2-yl)methanol.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. Simple heating of most aromatic carboxylic acids does not readily lead to decarboxylation. zendy.io However, for certain heterocyclic carboxylic acids, decarboxylation can be achieved under specific conditions. For instance, some thiophene-2-carboxylic acid derivatives have been shown to undergo decarboxylation. wikipedia.orgresearchgate.net The decarboxylation of 5‐hydroxy‐3‐methylbenzo[ b ]thiophene‐2‐carboxylic acid has been achieved by refluxing with 48% hydrobromic acid. wikipedia.org The application of such conditions to this compound would need to be experimentally verified.

| Transformation | Reagent | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (4-ethoxythiophen-2-yl)methanol |

| Decarboxylation | Strong Acid, Heat (potential) | 4-ethoxythiophene |

Functionalization of the Thiophene (B33073) Ring System in this compound

The thiophene ring is an aromatic system that can undergo various substitution reactions, allowing for the introduction of new functional groups at specific positions.

Electrophilic Aromatic Substitution on the Thiophene Core

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). The directing effects of the existing substituents, the carboxylic acid at position 2 and the ethoxy group at position 4, will govern the position of incoming electrophiles. The carboxylic acid is a deactivating, meta-directing group, while the ethoxy group is an activating, ortho-, para-directing group. In this case, the ethoxy group's activating effect would likely direct incoming electrophiles to the ortho position (position 5) or the other ortho position (position 3). The position 5 is sterically less hindered. Therefore, electrophilic substitution reactions such as nitration (using nitric acid and sulfuric acid) or halogenation (using Br₂ or Cl₂ with a Lewis acid) would be expected to predominantly occur at the 5-position of the thiophene ring. wikipedia.org

Directed Ortho-Metalation Strategies for Positional Control

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orguwindsor.ca The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orguwindsor.ca In this compound, both the carboxylic acid (after deprotonation to a carboxylate) and the ethoxy group can potentially act as DMGs.

However, for thiophene derivatives, lithiation often occurs preferentially at the C-2 or C-5 position due to the heteroatom's influence. libretexts.org In the case of thiophene-2-carboxylic acid, treatment with a strong base like lithium diisopropylamide (LDA) leads to deprotonation at the 5-position. researchgate.net Given the presence of the ethoxy group at the 4-position, it is plausible that directed metalation of this compound (after initial deprotonation of the carboxylic acid) with a strong base like n-butyllithium or LDA would also occur at the 5-position, which is ortho to the powerful carboxylate directing group. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents at the 5-position with high regioselectivity.

Chemical Modifications of the Ethoxy Group in this compound

The ethoxy group, an ether linkage on the thiophene ring, can also be a site for chemical modification, primarily through ether cleavage. The cleavage of aryl alkyl ethers typically requires harsh conditions using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the ether bond. libretexts.org

In the case of this compound, treatment with a strong acid like HI would be expected to cleave the ethyl-oxygen bond, leading to the formation of 4-hydroxythiophene-2-carboxylic acid and ethyl iodide. This is because the alternative cleavage of the aryl-oxygen bond is disfavored. This transformation would provide a route to a phenolic derivative of the thiophene carboxylic acid, which could then be used in further functionalization reactions.

Ether Cleavage and Exchange Reactions

The ethoxy group at the 4-position of the thiophene ring is susceptible to cleavage under specific conditions, providing a pathway to 4-hydroxythiophene-2-carboxylic acid derivatives. This transformation is significant as it unmasks a reactive hydroxyl group, which can be further functionalized.

One of the most effective reagents for the cleavage of aryl ethers is boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the ethyl group. This results in the formation of ethyl bromide and a borate (B1201080) ester intermediate, which upon workup yields the desired 4-hydroxythiophene derivative. The general mechanism for ether cleavage can proceed through either an SN1 or SN2 pathway, depending on the nature of the alkyl group. wikipedia.org In the case of the ethoxy group, an SN2 mechanism is generally favored. masterorganicchemistry.com

While specific literature on the cleavage of this compound is not abundant, the reaction of the analogous methyl ester of 3-methoxy-4-bromothiophene-2-carboxylic acid with sodium hydroxide (B78521) in tetrahydrofuran (B95107) demonstrates the lability of the alkoxy group, leading to the corresponding carboxylic acid. chemicalbook.com This suggests that under basic conditions, hydrolysis of the ester can occur without cleavage of the ether, while stronger, targeted reagents like BBr₃ are necessary for dealkylation of the ethoxy group.

Table 1: Representative Ether Cleavage Reaction of a Substituted Thiophene

| Starting Material | Reagent and Conditions | Product | Yield (%) | Reference |

| Methyl 3-methoxy-4-bromo-2-thiophenecarboxylate | 1.0 M NaOH (aq), THF, 20°C, 24 h; then 1.0 M HCl (aq) | 3-Methoxy-4-bromo-2-thiophenecarboxylic acid | 100 | chemicalbook.com |

It is important to note that the choice of reagent is crucial to selectively cleave the ether without affecting other functional groups present in the molecule.

Side-Chain Elaboration and Diversification

The carboxylic acid group at the 2-position is a prime handle for a variety of derivatization reactions, including esterification and amidation. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound, such as solubility, stability, and bioavailability.

Esterification:

The conversion of this compound to its corresponding esters can be readily achieved through Fischer esterification. masterorganicchemistry.com This method involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used, or water is removed as it is formed. cerritos.edu

Amidation:

The formation of amides from this compound is a key transformation for introducing nitrogen-containing functionalities. This can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent. khanacademy.orglibretexts.orgorganic-chemistry.org Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. iajpr.com Alternatively, the carboxylic acid can first be converted to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with the desired amine. google.comgoogle.com

Table 2: General Conditions for Carboxylic Acid Derivatization

| Transformation | Reagents and Conditions | Product Type | Reference |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester | masterorganicchemistry.comchemguide.co.uk |

| Amidation | Amine, Coupling Agent (e.g., EDC, HOBt) | Amide | libretexts.orgiajpr.com |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride | google.com |

These derivatization strategies allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships in drug discovery programs.

Synthesis of Advanced Precursors and Building Blocks from this compound

This compound and its derivatives are valuable precursors for the synthesis of more complex heterocyclic systems and functional materials. The strategic functionalization of this scaffold can lead to the construction of novel molecular architectures with tailored properties.

For instance, the carboxylate group can be used as a directing group in C-H activation reactions, allowing for the introduction of new substituents at the 5-position of the thiophene ring. wikipedia.org This approach provides a powerful tool for the late-stage functionalization of the thiophene core.

Furthermore, the thiophene ring itself can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, after appropriate halogenation. The resulting biaryl structures are common motifs in many biologically active compounds and organic electronic materials.

A patent describing the synthesis of related thiophene-2-carboxylic acid derivatives for herbicidal applications highlights the versatility of this scaffold in generating a diverse library of compounds. google.com The described transformations include the formation of various esters and amides, demonstrating the broad applicability of the derivatization methods discussed previously. google.com Another patent details the synthesis of 5-(2-chloroethoxy)thiophene-2-carboxylic acid methyl ester and its subsequent reaction with imidazole, showcasing the potential for introducing further heterocyclic moieties onto the thiophene framework. google.com

The synthesis of functionalized 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives bearing a carboxylic acid group has been reported for the development of biocompatible polymer films for neural electrodes. nih.gov While not directly involving this compound, this work underscores the importance of carboxylic acid-functionalized thiophenes as building blocks for advanced materials.

Spectroscopic and Advanced Analytical Characterization Methodologies for 4 Ethoxythiophene 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-ethoxythiophene-2-carboxylic acid and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, the protons of the ethoxy group exhibit characteristic signals. The methyl protons (CH₃) typically appear as a triplet, while the methylene (B1212753) protons (CH₂) present as a quartet due to spin-spin coupling with the adjacent methyl protons. The protons on the thiophene (B33073) ring will show distinct chemical shifts depending on their position and the electronic effects of the substituents. The carboxylic acid proton is often observed as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, although its position can be influenced by solvent and concentration. libretexts.orglibretexts.orglibretexts.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, generally between 160 and 180 ppm. libretexts.org The carbons of the thiophene ring and the ethoxy group will also have distinct chemical shifts, allowing for a complete assignment of the carbon framework. For instance, in related thiophene derivatives, the carbon atoms of the thiophene ring show signals that can be precisely assigned based on their electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |

| Thiophene Ring Proton | 7.0 - 8.0 | Singlet/Doublet |

| Methylene (-OCH₂CH₃) | 4.0 - 4.5 | Quartet |

| Methyl (-OCH₂CH₃) | 1.3 - 1.5 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | 160 - 180 |

| Thiophene Ring Carbons | 110 - 150 |

| Methylene (-OCH₂CH₃) | 60 - 70 |

| Methyl (-OCH₂CH₃) | 14 - 16 |

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. In a typical mass spectrum, the molecular ion peak (M⁺) will confirm the compound's molecular mass.

The fragmentation of carboxylic acids in the mass spectrometer often involves characteristic losses. For instance, the loss of a hydroxyl group (-OH, corresponding to a mass loss of 17) or a carboxyl group (-COOH, corresponding to a mass loss of 45) are common fragmentation pathways for carboxylic acids. libretexts.org For this compound, fragmentation may also involve the ethoxy group, leading to the loss of an ethyl radical (-CH₂CH₃) or an ethoxy radical (-OCH₂CH₃). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition with high accuracy.

Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for analyzing mixtures of thiophene derivatives. cam.ac.uk These methods separate the components of a mixture before they are introduced into the mass spectrometer, allowing for the individual identification and quantification of each compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The IR spectrum of this compound is characterized by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. libretexts.orglibretexts.orglibretexts.orgpressbooks.pub The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.org The exact position of this band can indicate whether the carboxylic acid exists as a monomer or a hydrogen-bonded dimer. pressbooks.pub The C-O stretching vibrations of the ether and carboxylic acid groups, as well as the characteristic vibrations of the thiophene ring, will also be present in the spectrum. youtube.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The C=C and C-S stretching vibrations of the thiophene ring are often more prominent in the Raman spectrum. The study of carboxylic acids in different solvents, such as heavy water, using both IR and Raman spectroscopy can provide insights into intermolecular interactions and the structure of hydrated species. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1710 - 1760 | Strong, Sharp |

| Thiophene Ring | C=C Stretch | ~1500 - 1600 | Medium |

| Ether | C-O Stretch | ~1050 - 1250 | Strong |

| Thiophene Ring | C-S Stretch | ~600 - 800 | Medium-Weak |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the thiophene ring and n→π* transitions associated with the carbonyl group of the carboxylic acid. libretexts.org The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent and the presence of substituents on the thiophene ring.

Fluorescence spectroscopy can also be employed to study the photophysical properties of these compounds. While not all thiophene derivatives are highly fluorescent, the introduction of certain functional groups can enhance their emission properties. For carboxylic acids that are not naturally fluorescent, derivatization with a fluorophore can be used to enable their detection and quantification at low concentrations. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

For this compound that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) is the most powerful technique for determining its precise three-dimensional molecular structure and crystal packing. XRD analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com This information is invaluable for understanding the physical properties of the compound and for computational modeling studies. Powder XRD can be used to analyze the crystallinity and phase purity of bulk samples.

Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for the analysis of complex mixtures containing its derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.gov By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, it is possible to achieve excellent separation of the target compound from impurities or other components in a mixture. cam.ac.uk

The coupling of HPLC with a UV-Vis detector (HPLC-UV) allows for the quantification of the separated compounds based on their absorbance. nih.gov As mentioned earlier, hyphenated techniques like LC-MS and GC-MS combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing a comprehensive tool for the analysis of this compound and its derivatives in various matrices. cam.ac.uk

Computational and Theoretical Investigations of 4 Ethoxythiophene 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of 4-ethoxythiophene-2-carboxylic acid. These methods model the molecule at the electronic level, providing a detailed picture of its properties.

While specific DFT studies on this compound are not extensively available in the public domain, the well-established application of DFT to similar thiophene (B33073) derivatives allows for a robust extrapolation of the expected findings. nih.govnih.govresearchgate.netmdpi.com DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to optimize the molecular geometry and compute a range of electronic properties. nih.gov

Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For instance, studies on other thiophene-2-carboxamide derivatives have shown that substitutions on the thiophene ring can significantly alter the HOMO-LUMO gap. nih.govnih.gov It is anticipated that the electron-donating ethoxy group at the 4-position would raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap and influencing the molecule's reactivity and electronic absorption properties.

DFT can also be used to generate electron density maps and molecular electrostatic potential (MEP) maps. The MEP would visualize the regions of positive and negative electrostatic potential, identifying the likely sites for electrophilic and nucleophilic attack. The carboxylic acid group would be expected to be a region of high negative potential, while the thiophene ring would exhibit a more complex potential distribution influenced by the sulfur heteroatom and the ethoxy substituent.

Table 1: Predicted Key Electronic Properties from DFT Studies on Thiophene Derivatives

| Property | Predicted Significance for this compound |

| HOMO Energy | Influences the electron-donating ability of the molecule. The ethoxy group is expected to increase this value relative to unsubstituted thiophene-2-carboxylic acid. |

| LUMO Energy | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | A key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. |

| Dipole Moment | Provides insight into the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |

| Mulliken Charges | Indicates the partial charge distribution on each atom, helping to identify reactive sites. |

This table is illustrative and based on general principles and findings for similar compounds.

Ab initio molecular orbital methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide an alternative, and in some cases more rigorous, approach to studying the electronic structure of this compound. While computationally more demanding than DFT, these methods are built on first principles without empirical parameterization.

An ab initio approach would also begin with a geometry optimization to find the most stable conformation of the molecule. Subsequent calculations could provide precise values for the total energy, orbital energies, and electron distribution. A study on the photoexcited state dynamics of thiophene itself utilized multiconfiguration electronic structure calculations, a type of ab initio method, to understand its complex relaxation pathways. rsc.orgrsc.org For this compound, ab initio calculations could offer a detailed understanding of the electronic transitions and the nature of its excited states.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time, providing insights into its conformational flexibility and how it interacts with other molecules. mdpi.com In an MD simulation, the motion of each atom is calculated based on a force field, which is a set of parameters that describe the potential energy of the system.

For this compound, a key area of investigation would be the rotational freedom around the C-C bond connecting the carboxylic acid group to the thiophene ring and the C-O bond of the ethoxy group. MD simulations would reveal the preferred dihedral angles and the energy barriers between different conformations. This is crucial for understanding how the molecule's shape influences its biological activity or its packing in a solid state.

Furthermore, MD simulations can model the interactions of this compound with a solvent, such as water, or with a biological target like a protein. These simulations can elucidate the nature and strength of intermolecular forces, including hydrogen bonds and van der Waals interactions, which govern the molecule's behavior in a condensed phase.

In Silico Prediction of Spectroscopic Parameters for this compound

Computational methods are highly effective at predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities of the vibrational modes can be compared with experimental data to aid in the assignment of spectral peaks to specific molecular motions. For example, characteristic peaks for the C=O stretch of the carboxylic acid, the C-O-C stretches of the ethoxy group, and the various C-H and C-S vibrations of the thiophene ring would be identified.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govresearchgate.netresearchgate.net These calculations would predict the chemical shift for each unique proton and carbon atom in the molecule, providing a theoretical spectrum that can be directly compared with experimental results to confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibration from the carboxylic acid, characteristic C-O stretching bands from the ethoxy group, and aromatic C-H and ring vibrations from the thiophene moiety. |

| ¹H NMR Spectroscopy | Distinct signals for the thiophene ring protons, the ethoxy group's ethyl protons (a quartet and a triplet), and a downfield signal for the carboxylic acid proton. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon, the thiophene ring carbons (with shifts influenced by the sulfur and substituents), and the ethyl carbons of the ethoxy group. |

This table is illustrative and based on general spectroscopic principles and data for similar functional groups.

Computational Modeling for Elucidating Structure-Property Relationships of this compound Derivatives

Computational modeling is a powerful tool for exploring the structure-property relationships of this compound derivatives. By systematically modifying the structure of the parent molecule in silico and calculating the resulting changes in its properties, it is possible to develop predictive models.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are prime examples of this approach. researchgate.netnih.gov In a QSAR study, for instance, a series of derivatives of this compound could be designed with different substituents on the thiophene ring. For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated. These descriptors would then be correlated with a measured property, such as biological activity or material performance, using statistical methods to build a predictive model. Such models can guide the synthesis of new derivatives with enhanced properties, saving significant time and resources in the discovery process. For example, QSAR studies on other thiophene analogs have highlighted the importance of electronic parameters in their anti-inflammatory activity. researchgate.net

Applications of 4 Ethoxythiophene 2 Carboxylic Acid in Advanced Materials Science

Monomer in Polymer Chemistry for Conjugated Systems

Thiophene-based monomers are fundamental to the development of conjugated polymers, which are valued for their electronic and optical properties. The ethoxy and carboxylic acid functional groups on 4-ethoxythiophene-2-carboxylic acid suggest its potential as a versatile monomer.

Synthesis and Characterization of Polythiophenes Derived from this compound

A thorough search of scientific databases and academic journals did not yield any specific studies detailing the synthesis and characterization of polythiophenes derived directly from the polymerization of this compound. Hypothetically, the carboxylic acid group would likely require protection or modification prior to polymerization to prevent interference with common polymerization catalysts. The ethoxy group, an electron-donating substituent, would be expected to influence the electronic properties of the resulting polymer, such as its band gap and conductivity.

Hypothetical Polymerization and Characterization Data:

Due to the absence of published research, no experimental data can be presented. A hypothetical study would involve:

| Polymerization Method | Potential Catalyst | Expected Polymer Characteristics |

| Oxidative Polymerization | FeCl₃ | Potentially irregular polymer linkage |

| Stille Coupling | Palladium-based catalyst | Regioregular polymer with defined structure |

| Grignard Metathesis (GRIM) | Nickel-based catalyst | High molecular weight, regioregular polymer |

This table is for illustrative purposes only and is not based on experimental results.

Role in Regioregular Polymerization and Advanced Macromolecular Architectures

The control of regioregularity is crucial for optimizing the performance of polythiophenes in electronic devices. The substitution pattern of this compound could theoretically allow for the synthesis of regioregular polymers, leading to materials with enhanced charge carrier mobility and well-defined optical properties. However, no published research specifically addresses the role of this monomer in achieving regioregular polymerization or its incorporation into advanced macromolecular architectures like block copolymers or star polymers.

Functional Materials for Organic Electronics and Optoelectronics

The electronic properties inherent to thiophene-containing molecules make them prime candidates for use in a variety of organic electronic and optoelectronic devices.

Contributions to Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

While commercial suppliers list this compound as a potential material for OLEDs, there is a lack of specific research demonstrating its use and performance in such devices. In OLEDs, polymers or small molecules derived from this compound could potentially serve as host materials, emissive materials, or charge-transporting layers. Similarly, in OPVs, its derivatives could function as either the donor or acceptor material in the active layer. The absence of experimental data means that key performance metrics such as efficiency, brightness, and spectral characteristics are unknown.

Integration in Organic Field-Effect Transistors (OFETs)

Polymers derived from this compound are expected to be p-type semiconductors, a common characteristic of polythiophenes. Their performance in OFETs would be highly dependent on the regioregularity of the polymer and its solid-state packing. Despite the commercial availability of the monomer for this purpose, no studies have been found that report the fabrication or performance of OFETs using polymers derived from this compound.

Hypothetical OFET Performance Data:

Without experimental data, it is not possible to provide a table of performance metrics. A future study would need to report on:

| Device Parameter | Unit | Measured Value |

| Hole Mobility (µh) | cm²/Vs | - |

| On/Off Current Ratio | - | - |

| Threshold Voltage (Vt) | V | - |

This table is for illustrative purposes only and is not based on experimental results.

Ligand Design for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The carboxylic acid functional group on this compound makes it a suitable candidate for use as a linker molecule in the synthesis of MOFs and COFs. The thiophene (B33073) ring and its ethoxy group could impart specific electronic or catalytic properties to the resulting framework. However, a review of the literature did not uncover any reports of MOFs or COFs that have been synthesized using this compound as a ligand.

Coordination Chemistry and Self-Assembly Processes

The carboxylic acid moiety of this compound serves as an excellent coordination site for metal ions, enabling the construction of a diverse range of coordination polymers and metal-organic frameworks (MOFs). The self-assembly process, driven by the coordination between the carboxylate group and metal centers, allows for the formation of one-, two-, and three-dimensional structures. The specific architecture of these coordination polymers is influenced by several factors, including the coordination geometry of the metal ion, the presence of ancillary ligands, and the reaction conditions.

While direct studies on this compound are emerging, research on closely related thiophene-based ligands provides significant insight into its potential. For instance, thiophene-2,5-dicarboxylic acid has been successfully employed to construct a series of lanthanide-organic frameworks (LnOFs). capes.gov.br The coordination of the carboxylate groups with lanthanide ions such as Eu(III), Tb(III), Gd(III), Dy(III), and Sm(III) results in the formation of three-dimensional frameworks with notable photoluminescent properties. capes.gov.br Similarly, the use of benzo-(1,2;4,5)-bis(thiophene-2'-carboxylic acid) as a ligand has led to the synthesis of zinc(II) and cadmium(II) based MOFs. psu.edu These materials exhibit diverse and intricate structures, demonstrating the versatility of thiophene-carboxylate ligands in directing the self-assembly of complex supramolecular architectures. The presence of the ethoxy group in this compound is anticipated to influence the electronic properties and potentially the packing of the resulting coordination polymers, offering a route to fine-tune the material's characteristics.

Table 1: Examples of Coordination Polymers with Thiophene-Based Carboxylic Acid Ligands

| Ligand | Metal Ion(s) | Resulting Structure | Key Finding | Reference |

| Thiophene-2,5-dicarboxylic acid | Eu(III), Tb(III), Gd(III), Dy(III), Sm(III) | 3D Lanthanide-Organic Frameworks | Characteristic lanthanide ion luminescence | capes.gov.br |

| Benzo-(1,2;4,5)-bis(thiophene-2'-carboxylic acid) | Zn(II), Cd(II) | Diverse MOF structures | Luminescent sensing of environmental contaminants | psu.edu |

| Thiophene-2,5-dicarboxylic acid | Zn(II), Co(II), Mn(II) | 1D, 2D, and 3D coordination polymers | Architecture dependent on metal and co-ligand |

Tailoring Porosity and Adsorption Properties

A key feature of many coordination polymers, particularly MOFs, is their inherent porosity. The ability to control the size, shape, and chemical environment of these pores is crucial for applications in gas storage, separation, and catalysis. The structure of the organic linker plays a pivotal role in determining the porous properties of the resulting framework.

Optical and Photonic Applications of this compound Derivatives

The unique electronic structure of the thiophene ring, combined with the ability to introduce various functional groups, makes this compound a compelling scaffold for the development of materials with interesting optical and photonic properties.

Exploration of Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. wikipedia.org This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While direct AIE studies on derivatives of this compound are not yet widely reported, the principles of AIE suggest that this scaffold is a promising candidate for the design of AIE-active materials. By incorporating known AIE-active moieties, such as tetraphenylethene (TPE), into the molecular structure of this compound derivatives, it is plausible to create novel AIEgens. For instance, TPE-conjugated phenanthrene (B1679779) derivatives have been shown to exhibit strong AIE effects, with their emission intensity significantly increasing in aggregate-forming solvent mixtures. wikipedia.org The proposed mechanism involves the restriction of the intramolecular rotation of the TPE phenyl rings upon aggregation. wikipedia.org It is conceivable that derivatives of this compound could be designed to either exhibit AIE on their own through appropriate substitution patterns that promote RIM upon aggregation, or be functionalized with established AIE-active groups to generate new classes of luminescent materials.

Table 2: Photophysical Properties of Representative AIE-Active Systems

| AIEgen Class | Emission in Solution | Emission in Aggregate State | Proposed Mechanism | Reference |

| Tetraphenylethene Derivatives | Weak or non-emissive | Strong emission | Restriction of Intramolecular Rotation (RIM) | wikipedia.org |

| Pentacenequinone Derivatives | Weakly fluorescent | Enhanced fluorescence | Restriction of Intramolecular Rotation (RIR) | researchgate.net |

| Dimethylacridan Substituted Pyrimidine | Quenched fluorescence | Enhanced emission | Aggregation-Induced Enhanced Emission (AIEE) | ucf.edu |

Potential in Non-Linear Optics (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG) and two-photon absorption. These materials are crucial for a range of applications in photonics and optoelectronics, including optical switching, data storage, and bio-imaging. utwente.nl Organic molecules with a donor-π-acceptor (D-π-A) structure are a prominent class of second-order NLO materials.

Thiophene-based molecules have demonstrated significant potential in NLO applications. The thiophene ring can act as an effective π-bridge and, in some cases, as an electron donor. aip.org Research has shown that replacing benzene (B151609) rings with thiophene rings in donor-acceptor stilbenes can significantly enhance the second-order NLO hyperpolarizability. psu.edu Furthermore, extending the conjugation length with thiophene oligomers can amplify the NLO response. aip.org

Development of Organic Pigments and Dyes Based on the this compound Scaffold

The development of novel organic pigments and dyes is driven by the need for materials with specific colors, high stability, and tailored absorption and emission properties for a wide range of applications, including textiles, coatings, and optoelectronic devices. Thiophene-based compounds have long been recognized for their utility as chromophores.

The thiophene ring is a versatile component in the design of dyes and pigments. Thiophene-based azo dyes, for instance, are a well-established class of colorants with a wide range of applications. researchgate.net The color and fastness properties of these dyes can be fine-tuned by introducing different substituents onto the thiophene ring. researchgate.net More recently, thiophene-based organic dyes have been developed for applications in dye-sensitized solar cells (DSSCs), where they act as light-harvesting components. rsc.org In these D-π-A systems, the thiophene unit often serves as the π-spacer, connecting a donor and an acceptor/anchoring group. rsc.org

The this compound scaffold provides an excellent starting point for the synthesis of new organic pigments and dyes. The carboxylic acid group can serve as an anchoring group for binding to semiconductor surfaces in DSSCs or as a site for further chemical modification to create a wider range of chromophoric structures. The electron-donating ethoxy group can be expected to influence the intramolecular charge transfer characteristics of the dye, thereby affecting its color and photophysical properties. By strategically combining the this compound core with various donor and acceptor moieties, it is possible to create a library of novel dyes with tailored absorption and emission profiles for a variety of applications. For example, novel deep-red emitting cyanine (B1664457) dyes incorporating thiophene units have been synthesized for live-cell imaging applications. rsc.orgnih.gov

Catalytic Applications and Ligand Development with 4 Ethoxythiophene 2 Carboxylic Acid Derivatives

4-Ethoxythiophene-2-carboxylic Acid as a Precursor for Chiral and Achiral Ligands

The carboxylic acid functional group is a highly versatile handle for synthetic modification, allowing this compound to serve as a key starting material for a diverse range of ligands. The transformation of the carboxyl group into amides, esters, or other coordinating moieties allows for the systematic tuning of the ligand's steric and electronic properties. This adaptability is crucial for optimizing catalyst performance in various chemical transformations.

The development of N,S-heterocyclic carbene (NSHC) ligands is another area where thiophene (B33073) precursors are valuable. Palladium complexes bearing sulfur-containing NHCs have been characterized and shown to catalyze various cross-coupling reactions. nih.gov The synthesis of such ligands often involves multi-step sequences where the thiophene scaffold provides the sulfur component. The inherent properties of the thiophene ring, modified by the ethoxy substituent, could lead to novel NSHC ligands with unique catalytic activities.

Transition Metal-Catalyzed Transformations Involving this compound Based Ligands

Ligands derived from this compound are poised to play a significant role in transition metal-catalyzed reactions. The ligand framework is critical in defining the coordination sphere of the metal center, thereby controlling its reactivity and selectivity. emory.edu

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation in modern organic synthesis. libretexts.orgsynarchive.comlibretexts.orglibretexts.org The performance of these catalytic systems is heavily dependent on the nature of the ligands coordinated to the palladium center. libretexts.org Ligands derived from this compound can be designed to enhance catalyst stability, activity, and selectivity in these transformations.

Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides or triflates. synarchive.comlibretexts.orgthermofisher.com The carboxylate moiety of the parent acid can interfere with the catalyst; therefore, it is typically converted into a coordinating group like an oxazoline (B21484) or a phosphine-containing functionality. researchgate.net The electron-rich nature of the 4-ethoxythiophene scaffold could be beneficial in the oxidative addition step of the catalytic cycle.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. libretexts.orgfu-berlin.deorganic-chemistry.orgyoutube.com The regioselectivity and efficiency of the Heck reaction are highly influenced by the ligand. Thiophene-containing ligands can be employed to direct the regioselectivity of the coupling. For example, dehydrogenative Heck reactions have been successfully performed on thiophene substrates. mdpi.com Ligands derived from this compound could offer new possibilities for controlling the outcome of such reactions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org The development of efficient ligands is key to promoting this transformation, especially under copper-free conditions. Thiophene-based phosphine (B1218219) or N-heterocyclic carbene ligands could be synthesized from this compound to create highly active palladium catalysts for the Sonogashira reaction.

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. rsc.org Chiral ligands derived from this compound represent a promising avenue for advancements in asymmetric catalysis. By reacting the carboxylic acid with enantiopure amino alcohols, chiral oxazoline ligands can be readily prepared. These "Thiox" ligands can then be complexed with various transition metals to create catalysts for a range of enantioselective transformations.

A pertinent example is the use of chiral bis(oxazolinyl)thiophene ligands, synthesized from thiophene-2,5-dicarboxylic acid, in the copper-catalyzed asymmetric Friedel-Crafts alkylation of indole. nih.gov These tridentate ligands were found to promote the reaction with good yields and enantioselectivities. A similar monodentate or bidentate ligand derived from this compound could be explored for similar or complementary applications in asymmetric C-C bond formation.

Below is a table summarizing the results for the asymmetric Friedel-Crafts alkylation using a related bis(oxazolinyl)thiophene ligand system, illustrating the potential for such scaffolds.

| Entry | Nitrostyrene Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | p-F | 76 | 72 |

| 2 | p-Cl | 75 | 75 |

| 3 | p-Br | 72 | 78 |

| 4 | p-Me | 65 | 70 |

| 5 | H | 70 | 76 |

| 6 | o-Cl | 73 | 81 |

Exploration of Organocatalysis Utilizing this compound Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside organometallic and enzymatic catalysis. While the direct use of this compound or its simple derivatives as organocatalysts is not a well-documented area of research, the thiophene scaffold provides a robust framework upon which known organocatalytic motifs could be installed.

For example, the carboxylic acid could be converted into a thiourea (B124793) group via a multi-step synthesis. Thiourea-based organocatalysts are known to activate substrates through hydrogen bonding. Alternatively, the thiophene ring could be functionalized with primary or secondary amine groups to enable enamine or iminium ion catalysis. The electronic properties of the 4-ethoxythiophene ring could potentially modulate the acidity, basicity, or hydrogen-bonding ability of the appended catalytic group. However, the development of organocatalysts based on this specific scaffold remains a prospective field requiring further investigation.

Role in Photoredox Catalysis and Photoinduced Transformations

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. nih.govyoutube.com In this context, carboxylic acids have emerged as highly valuable substrates, often serving as precursors to radical species via photoinduced decarboxylation. princeton.edu

Metallaphotoredox protocols have been developed for the direct use of native aliphatic and (hetero)aromatic carboxylic acids in a variety of transformations, including alkylations and arylations. princeton.edu It is conceivable that this compound could undergo a similar photoinduced decarboxylation to generate a 4-ethoxy-2-thienyl radical. This reactive intermediate could then be trapped by a suitable coupling partner in a dual catalytic cycle involving both a photocatalyst and a transition metal co-catalyst (e.g., nickel or copper). princeton.edu This strategy would provide a novel and direct method for the functionalization of the thiophene ring at the 2-position, bypassing the need for pre-functionalized starting materials like halides or organometallics.

The general mechanism for such a decarboxylative coupling is depicted below:

Excitation of a photocatalyst (PC) by visible light.

Single-electron transfer (SET) from the deprotonated carboxylic acid (carboxylate) to the excited photocatalyst, generating a carboxyl radical.

Rapid extrusion of CO₂ to form an aryl (thienyl) radical.

The aryl radical engages with a transition metal catalyst (e.g., Ni) in a cross-coupling cycle to form the final product.

This approach holds considerable promise for the late-stage functionalization of complex molecules containing the this compound motif and represents a vibrant area for future research.

Future Perspectives and Emerging Research Directions for 4 Ethoxythiophene 2 Carboxylic Acid

Integration into Nanoscience and Nanotechnology Applications

The functional groups of 4-Ethoxythiophene-2-carboxylic acid make it an ideal candidate for integration into various nanotechnology platforms. Carboxylic acids are widely utilized in surface chemistry to functionalize and stabilize nanoparticles, acting as capping agents or linkers. researchgate.net The carboxylic acid moiety of this molecule can anchor to the surface of metal or metal oxide nanoparticles (e.g., gold, titanium dioxide, zinc oxide), while the thiophene (B33073) ring and its ethoxy substituent can modulate the electronic properties and solubility of the resulting nanocomposite material. researchgate.net

Future research could focus on using this compound to:

Stabilize Nanoparticles: Act as a capping agent to control the growth, size distribution, and aggregation of nanoparticles during synthesis. researchgate.net The ethoxy group could enhance the dispersion of these nanoparticles in specific organic solvents or polymer matrices.

Surface Functionalization: Modify the surfaces of nanomaterials to create tailored interfaces. This could be crucial for applications in organic electronics, where energy level alignment between different layers is critical for device performance.

Develop Novel Nanocomposites: Serve as a monomer or precursor for creating conductive polymer nanocomposites. The polymerization of thiophene derivatives is a well-established route to conductive polymers, and embedding nanoparticles within such a polymer matrix could lead to materials with synergistic properties, such as enhanced conductivity, catalytic activity, or mechanical strength.

Table 1: Potential Roles of this compound in Nanotechnology

| Nanoparticle System | Potential Role of this compound | Targeted Application |

| Gold Nanoparticles (AuNPs) | Surface ligand for stabilization and functionalization. | Biosensing, Catalysis |

| Titanium Dioxide (TiO₂) | Surface sensitizer (B1316253) and anchor group. | Dye-Sensitized Solar Cells (DSSCs), Photocatalysis |

| Quantum Dots (QDs) | Capping agent to passivate surface defects and improve photoluminescence. | LED Lighting, Bio-imaging |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Surface coating to improve biocompatibility and allow for further functionalization. | Drug Delivery, MRI Contrast Agents |

Advanced Sensor and Biosensor Development

The development of highly sensitive and selective sensors is a major goal in analytical chemistry and medical diagnostics. Thiophene-based materials are excellent candidates for sensor applications due to their robust electronic and optical properties that can be modulated upon interaction with an analyte. The this compound molecule possesses key features for sensor design.

Emerging research can be directed towards:

Chemiresistive Sensors: The compound could be electropolymerized onto an electrode surface. The resulting polymer film's electrical resistance would be expected to change upon exposure to specific volatile organic compounds (VOCs) or other gas molecules, forming the basis of a chemiresistive sensor.

Optical and Colorimetric Sensors: The carboxylic acid group can act as a recognition site, binding to specific metal ions or biomolecules. researchgate.net This binding event could alter the electronic structure of the thiophene ring, leading to a detectable change in its fluorescence or absorption spectrum. This principle could be used to develop colorimetric sensors for environmental monitoring or medical diagnostics. researchgate.net

Biosensor Functionalization: The carboxylic acid group provides a convenient chemical handle for covalently attaching enzymes, antibodies, or DNA probes. Such functionalized surfaces could be used in biosensors to detect specific biological targets like glucose, pathogens, or disease biomarkers with high specificity.

Table 2: Potential Sensor Applications for this compound

| Sensor Type | Sensing Principle | Potential Target Analyte |

| Chemiresistive | Change in conductivity of a polymer film. | Ammonia, Nitrogen Oxides, VOCs |

| Fluorescent | Quenching or enhancement of fluorescence upon binding. | Heavy Metal Ions (e.g., Pb²⁺, Hg²⁺) |

| Colorimetric | Visible color change upon analyte interaction. | pH changes, specific metal ions |

| Electrochemical Biosensor | Immobilization of biorecognition elements (e.g., enzymes) via the carboxylic acid group. | Glucose, Cholesterol, Urea |

Eco-Friendly and Sustainable Production Routes for this compound and its Derivatives

Traditional synthetic routes for thiophene derivatives can involve harsh reagents, toxic solvents, and multiple steps, raising environmental concerns. google.combeilstein-journals.org A key future direction is the development of green and sustainable synthesis protocols. Research in this area would align with the growing demand for environmentally benign chemical manufacturing.

Potential avenues for sustainable synthesis include:

Catalytic C-H Activation: Direct functionalization of the thiophene ring C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials (e.g., halogenated thiophenes), reducing waste. wikipedia.org Research could explore transition-metal catalysts (e.g., palladium, rhodium) to directly introduce the carboxylic acid group at the 2-position of an ethoxy-substituted thiophene.

Flow Chemistry: Performing the synthesis in continuous flow reactors can offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, higher yields, and easier scalability. This could lead to a more energy-efficient and less resource-intensive production process.

Bio-based Solvents and Reagents: Replacing petroleum-derived solvents with greener alternatives (e.g., 2-methyltetrahydrofuran, Cyrene) and exploring biocatalytic methods (e.g., using enzymes for specific reaction steps) could dramatically reduce the environmental footprint of the synthesis.

Carbonylation with CO₂: Instead of using toxic carbon monoxide gas or organometallic reagents, research into methods that utilize carbon dioxide (CO₂) as a C1 source for carboxylation would be a significant step towards sustainability. beilstein-journals.org

Table 3: Comparison of Conventional vs. Potential Sustainable Synthesis Routes

| Synthesis Step | Conventional Method | Potential Sustainable Alternative |

| Carboxylation | Grignard reaction with CO₂ or metallation with n-BuLi followed by CO₂ quench. beilstein-journals.org | Direct C-H carboxylation using a catalyst and a benign CO₂ source. |

| Ring Formation | Multi-step classical condensation reactions. | One-pot synthesis from bio-based precursors. |

| Solvents | Chlorinated solvents (e.g., Dichloromethane), Tetrahydrofuran (B95107) (THF). google.com | Bio-based solvents (e.g., 2-MeTHF), ionic liquids, or solvent-free conditions. |

| Reagents | Stoichiometric strong bases (n-BuLi), hazardous halogenating agents (NBS). beilstein-journals.org | Catalytic systems, enzymatic transformations. |

Leveraging Artificial Intelligence and Machine Learning for Novel Material Design with this compound

The convergence of materials science with artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of material discovery. ncku.edu.twarxiv.org Instead of relying solely on trial-and-error experimentation, computational techniques can rapidly screen vast chemical spaces to identify promising candidates for specific applications. arxiv.org

For this compound, AI and ML could be leveraged to:

Predict Properties of Derivatives: Train ML models on datasets of known thiophene compounds to predict the electronic, optical, and physical properties (e.g., bandgap, solubility, charge mobility) of novel, hypothetical derivatives of this compound. ncku.edu.tw This would allow researchers to prioritize the synthesis of the most promising candidates.

Inverse Design: Employ generative models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), for inverse design. arxiv.org Researchers could specify a set of desired properties (e.g., for a high-efficiency solar cell or a highly selective sensor), and the model would generate novel molecular structures based on the this compound scaffold that are predicted to exhibit those properties. arxiv.orgarxiv.org

Accelerate Reaction Optimization: Use ML algorithms to analyze data from chemical reactions to predict optimal conditions (e.g., temperature, catalyst, solvent), accelerating the development of efficient and sustainable synthesis routes. rsc.org

Table 4: Applications of AI/ML in Research on this compound

| AI/ML Application | Objective | Expected Outcome |

| High-Throughput Virtual Screening | Predict properties of thousands of virtual derivatives. | A short-list of high-potential candidate molecules for synthesis and testing. |

| Generative Modeling (Inverse Design) | Generate novel molecular structures with target properties. | Discovery of non-intuitive molecules for advanced applications (e.g., organic electronics). arxiv.org |

| Synthesis Pathway Prediction | Identify the most efficient and sustainable synthetic routes. | Reduced development time and cost for new materials. |

| Spectroscopic Analysis | Automate the interpretation of complex spectral data (e.g., NMR, IR). | Faster and more accurate characterization of newly synthesized compounds. |

Q & A

Q. What are the recommended handling and storage protocols for 4-Ethoxythiophene-2-carboxylic acid to ensure stability and safety?

- Methodological Answer : Ensure adequate ventilation during handling to avoid inhalation exposure. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases, which may induce hazardous decomposition (e.g., sulfur oxides) . Use amber glass bottles for light-sensitive storage, as recommended for structurally similar thiophene derivatives . Sweep spills into sealed containers to prevent environmental release .

Q. How can the identity and purity of this compound be verified in a laboratory setting?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : Compare and spectra with published data for thiophene-2-carboxylic acid derivatives (e.g., chemical shifts for ethoxy and carboxylic protons) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., expected [M+H] ion for : 172.03) .

- HPLC : Use reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>97% by area normalization) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A typical approach involves:

- Step 1 : Ethoxylation of 4-hydroxythiophene-2-carboxylic acid using ethyl bromide and a base (e.g., KCO) in DMF at 80°C for 12 hours .

- Step 2 : Purification via recrystallization from ethanol/water (yield: ~65-75%) .

- Validation : Monitor reaction progress by TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm product identity via FT-IR (carboxylic C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer :

- Hypothesis Testing : Compare catalytic systems (e.g., MoO vs. FeCl) using design-of-experiments (DoE) to optimize temperature, solvent, and catalyst loading .

- Data Analysis : Use ANOVA to identify statistically significant factors affecting yield. For example, FeCl may outperform MoO in polar aprotic solvents (p < 0.05) due to enhanced Lewis acidity .

- Reproducibility : Document reaction parameters rigorously, including moisture levels and stirring rates, as minor variations can alter outcomes .

Q. What strategies are effective for characterizing the reactivity of the ethoxy and carboxylic acid groups in this compound?

- Methodological Answer :

- Functional Group Analysis :

- Carboxylic Acid : Perform titration with NaOH (0.1 M) to determine pKa (~2.8-3.2) .

- Ethoxy Group : Use NMR (if fluorinated analogs are synthesized) or hydrolyze with HI to confirm ethoxy substitution .

- Reactivity Studies :

- Esterification : React with methanol/HSO to form methyl esters, monitoring by GC-MS .

- Electrophilic Substitution : Assess regioselectivity in nitration (HNO/HSO) to determine directing effects of the ethoxy group .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., cyclooxygenase-2) by modifying substituents on the thiophene ring .

- QSAR Modeling : Correlate electronic parameters (Hammett σ) of substituents with observed IC values in enzyme inhibition assays .

- Synthetic Prioritization : Rank derivatives based on synthetic accessibility (e.g., SAscore) and predicted ADMET properties .

Conflict Resolution in Experimental Data

- Case Study : Discrepancies in melting points (reported: 145-148°C vs. 152-154°C) may arise from polymorphic forms. Characterize via XRPD and DSC to identify crystalline phases .

- Mitigation : Standardize drying protocols (e.g., vacuum drying at 60°C for 24 hours) and report equipment calibration details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.